molecular formula C15H20ClN B3122047 1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 299435-69-1

1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B3122047
CAS RN: 299435-69-1
M. Wt: 249.78 g/mol
InChI Key: NPWQDZVCNUKORZ-UHFFFAOYSA-N
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Description

1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline is a compound with the linear formula C15H19N . It belongs to a large group of natural products known as isoquinoline alkaloids, in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through several methods. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Another method involves the use of a catalytic amount of toluene-p-sulfonic acid for 30 min at room temperature in dichloromethane .


Molecular Structure Analysis

The molecular structure of 1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline is characterized by a linear formula of C15H19N . The structure includes a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline include a molecular weight of 133.1903 . Other properties such as melting point and density are not explicitly mentioned in the search results for the specific compound.

Safety and Hazards

The safety information available indicates that 1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline is an irritant . Further safety and hazard information should be available in the Material Safety Data Sheet (MSDS) for the compound .

Future Directions

The future directions for research on 1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline could involve further exploration of its biological activities and potential therapeutic applications, given its diverse activities against various infective pathogens and neurodegenerative disorders . Additionally, the development of novel THIQ analogs with potent biological activity is an area of ongoing research .

properties

IUPAC Name

1,3-bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N.ClH/c1-3-7-13-11-12-9-5-6-10-14(12)15(16-13)8-4-2;/h3-6,9-10,13,15-16H,1-2,7-8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWQDZVCNUKORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC2=CC=CC=C2C(N1)CC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Reactant of Route 6
1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

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